molecular formula C6H4BrClO3S B1647009 5-bromo-2-chloroBenzenesulfonic acid

5-bromo-2-chloroBenzenesulfonic acid

Cat. No.: B1647009
M. Wt: 271.52 g/mol
InChI Key: ZPCKSRTZOTUVFC-UHFFFAOYSA-N
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Description

5-Bromo-2-chlorobenzenesulfonic acid is a halogenated aromatic sulfonic acid derivative with the molecular formula C₆H₃BrClSO₃H. The compound features a benzene ring substituted with a sulfonic acid (-SO₃H) group at position 1, bromine at position 5, and chlorine at position 2. This substitution pattern imparts distinct electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C6H4BrClO3S

Molecular Weight

271.52 g/mol

IUPAC Name

5-bromo-2-chlorobenzenesulfonic acid

InChI

InChI=1S/C6H4BrClO3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H,9,10,11)

InChI Key

ZPCKSRTZOTUVFC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)O)Cl

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

5-Bromo-2-Chlorobenzenesulfonyl Chloride

  • Structure : C₆H₃BrCl₂O₂S (sulfonyl chloride analog).
  • Molecular Weight : 289.96 g/mol .
  • Key Differences :
    • The sulfonyl chloride (-SO₂Cl) group replaces the sulfonic acid (-SO₃H), making it a reactive precursor for synthesizing sulfonamides or sulfonic acids.
    • Higher reactivity due to the labile chloride, enabling nucleophilic substitution reactions.
  • Applications : Used in drug discovery for coupling with amines to form sulfonamide inhibitors (e.g., describes similar sulfonamide derivatives as antitumor agents) .

5-Bromo-2-Chlorobenzoic Acid

  • Structure : C₇H₄BrClO₂ (carboxylic acid analog).
  • Molecular Weight : 235.47 g/mol .
  • Key Differences :
    • Contains a carboxylic acid (-COOH) group instead of sulfonic acid (-SO₃H), resulting in weaker acidity (pKa ~2–4 vs. sulfonic acid’s pKa <1).
    • Reduced solubility in polar solvents compared to sulfonic acid derivatives.
  • Applications : Widely used as a building block in pharmaceuticals and agrochemicals due to its halogenated aromatic backbone .

5-Benzenesulfonamido-2-Chlorobenzoic Acid

  • Structure: C₁₃H₁₀ClNO₄S (sulfonamide-benzoic acid hybrid).
  • Molecular Weight : 327.74 g/mol .
  • Key Differences :
    • Combines a sulfonamide (-SO₂NH-) linkage with a benzoic acid group.
    • Exhibits intermolecular hydrogen bonding (N–H⋯O and O–H⋯O), forming dimeric structures in crystalline phases .
  • Applications : Studied for antibacterial and antitumor activities, leveraging sulfonamide’s bioactivity .

5-Chloro-2-Formylbenzenesulfonic Acid

  • Structure : C₇H₅ClO₄S (formyl-substituted sulfonic acid).
  • Molecular Weight : 220.63 g/mol .
  • Key Differences :
    • A formyl (-CHO) group at position 2 enhances electrophilicity, enabling condensation reactions.
    • Lower thermal stability compared to bromo-chloro analogs due to the aldehyde’s reactivity.
  • Applications : Intermediate in synthesizing dyes and polymers .

5-Bromo-2-Methylbenzenesulfonic Acid

  • Structure : C₇H₇BrO₃S (methyl-substituted sulfonic acid).
  • Molecular Weight : 251.1 g/mol .
  • Key Differences :
    • Methyl (-CH₃) substituent at position 2 increases steric bulk, reducing reactivity at the sulfonic acid group.
    • Higher lipophilicity compared to halogenated derivatives.
  • Applications : Used in surfactants and ion-exchange resins .

Comparative Data Table

Compound Name Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-Bromo-2-chlorobenzenesulfonic acid -SO₃H, -Br, -Cl C₆H₃BrClSO₃H ~273.5 (calculated) High acidity, pharmaceutical intermediate
5-Bromo-2-chlorobenzenesulfonyl chloride -SO₂Cl, -Br, -Cl C₆H₃BrCl₂O₂S 289.96 Reactive precursor for sulfonamides
5-Bromo-2-chlorobenzoic acid -COOH, -Br, -Cl C₇H₄BrClO₂ 235.47 Weak acid, agrochemical building block
5-Benzenesulfonamido-2-chlorobenzoic acid -SO₂NH-, -COOH, -Cl C₁₃H₁₀ClNO₄S 327.74 Antibacterial/antitumor agent
5-Chloro-2-formylbenzenesulfonic acid -SO₃H, -CHO, -Cl C₇H₅ClO₄S 220.63 Dye/polymer synthesis
5-Bromo-2-methylbenzenesulfonic acid -SO₃H, -Br, -CH₃ C₇H₇BrO₃S 251.1 Surfactants, ion-exchange resins

Research Findings and Implications

  • Electronic Effects : Bromine and chlorine substituents exert strong electron-withdrawing effects, enhancing the acidity of sulfonic acid derivatives compared to methyl or formyl analogs .
  • Biological Activity: Sulfonamide derivatives (e.g., ) exhibit enhanced bioactivity due to hydrogen-bonding interactions, a feature less pronounced in sulfonic acids .
  • Synthetic Utility : Sulfonyl chlorides (e.g., ) are pivotal intermediates for synthesizing sulfonamides, while sulfonic acids are preferred for their stability in aqueous environments .

Preparation Methods

Preparation of 5-Bromo-2-Chlorobenzene

The synthesis begins with 2-chlorobenzene derivatives. Patent CN110002989A demonstrates bromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in sulfuric acid with sodium sulfide catalysts to achieve 85% yield and 99.6% purity. Adapting this method for non-carboxylic acid substrates:

  • Bromination of 2-chlorotoluene :

    • React 2-chlorotoluene with NBS in H₂SO₄ at 10–50°C.
    • Catalysts like Na₂S or Na₂SO₃ suppress para-bromination byproducts.
    • Mechanism : Br⁺ generation from NBS in acidic media directs bromine to the meta position relative to chlorine.
  • Isolation of 5-bromo-2-chlorotoluene :

    • Crystallization in methanol/water mixtures purifies the product.

Sulfonation of 5-Bromo-2-Chlorobenzene

Patent EP0583960A2 outlines sulfonation using chlorosulfonic acid (HSO₃Cl) under controlled conditions:

  • Reaction conditions :

    • Add HSO₃Cl dropwise to 5-bromo-2-chlorobenzene at 0–5°C.
    • Stir for 6–12 hours, then quench with ice water.
  • Regioselectivity :

    • Sulfonic acid preferentially enters the position meta to both halogens (position 1).
    • Yield : ~70–80% (estimated from analogous sulfonations).

Synthetic Route 2: Sulfonation Followed by Halogenation

Preparation of 2-Chlorobenzenesulfonic Acid

Sulfonating chlorobenzene poses challenges due to competing ortho/para-directing effects:

  • Sulfonation with oleum (20% SO₃) :

    • Heat chlorobenzene with oleum at 150°C for 4 hours.
    • Para-sulfonation dominates (80% yield), with minor ortho products.
  • Isolation :

    • Neutralize with NaOH, precipitate with HCl, and recrystallize.

Bromination of 2-Chlorobenzenesulfonic Acid

Brominating sulfonated aromatics requires overcoming the deactivating -SO₃H group:

  • Electrophilic bromination :

    • Use Br₂ in H₂SO₄ at 50°C with FeBr₃ catalyst.
    • Bromine enters the meta position relative to -SO₃H (position 5).
  • Byproduct mitigation :

    • Low temperatures (10–30°C) minimize di-bromination.

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Halogenation → Sulfonation) Route 2 (Sulfonation → Halogenation)
Overall Yield 60–70% 50–65%
Regioselectivity High (meta to halogens) Moderate (competing directing effects)
Reaction Conditions Harsh sulfonation step Harsh bromination step
Scalability Suitable for industrial scale Limited by bromination efficiency

Route 1 is preferable for large-scale synthesis due to established protocols from benzoic acid derivatives. Route 2 offers academic interest but requires optimization to improve bromination yields.

Advanced Purification Techniques

  • Recrystallization :

    • Use methanol/water (4:6 v/v) to isolate this compound.
    • Purity ≥99% (HPLC).
  • Ion-Exchange Chromatography :

    • Separate sulfonic acid isomers using Dowex® 50WX4 resin.

Q & A

Q. Key parameters for optimization :

ParameterTypical RangeImpact
Temperature80–150°CHigher temps favor sulfonation but risk decomposition
CatalystFeCl₃, AlCl₃Lewis acids enhance electrophilic substitution
Reaction Time4–12 hrsProlonged durations improve yield but increase byproducts

Methodological adjustments, such as fractional crystallization or HPLC monitoring, are recommended to isolate intermediates .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural confirmation?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for bromo/chloro groups) .
  • IR Spectroscopy : Sulfonic acid S=O stretches appear at 1150–1250 cm⁻¹, while C-Br/C-Cl bonds show peaks near 550–650 cm⁻¹ .
  • HPLC Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often combine acetonitrile and 0.1% TFA in water .

Validation : Cross-reference with NIST spectral libraries or synthetic standards to resolve ambiguities .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Answer:
Discrepancies often arise from solvent polarity, temperature, and purity. A factorial design approach is recommended:

  • Variables : Test solvents (DMSO, aqueous acids), temperatures (25°C vs. 40°C), and purity levels (>95% vs. technical grade) .

  • Example Design :

    SolventTemp (°C)PuritySolubility (mg/mL)
    DMSO25>95%120 ± 5
    H₂O (pH 2)40>95%15 ± 2

Statistical tools (ANOVA) identify significant factors. Reproducibility requires strict control of hygroscopicity and degassing protocols .

Advanced: What mechanistic insights explain the reactivity of the sulfonic acid group in nucleophilic substitutions?

Answer:
The sulfonic acid group acts as a strong electron-withdrawing group, directing electrophiles to meta/para positions. Key mechanisms include:

  • Aromatic Substitution : Bromine/chlorine substituents deactivate the ring, favoring SNAr (nucleophilic aromatic substitution) under basic conditions .
  • Steric Effects : Bulky substituents at the 2-position hinder nucleophilic attack, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .

Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) model charge distribution and transition states, predicting regioselectivity .

Advanced: How can membrane separation technologies improve purification of this compound?

Answer:

  • Nanofiltration (NF) : Membranes with 200–500 Da MWCO selectively retain high-MW impurities while allowing the target compound (235.46 g/mol) to permeate .

  • Optimization Metrics :

    ParameterTarget
    Transmembrane Pressure10–20 bar
    pH Stability2–6 (prevents sulfonic acid degradation)

Continuous flow systems coupled with inline UV monitoring reduce batch-to-batch variability .

Advanced: What strategies mitigate degradation during long-term storage?

Answer:
Degradation pathways include hydrolysis (sulfonic acid to sulfonate) and halogen loss. Mitigation involves:

  • Storage Conditions :

    FactorRecommendation
    Temperature4°C (dark)
    Humidity<30% RH (desiccants)
    ContainerAmber glass with PTFE-lined caps
  • Stability Testing : Accelerated aging studies (40°C/75% RH for 6 months) with LC-MS monitoring detect degradation products .

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